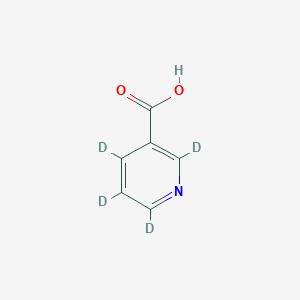

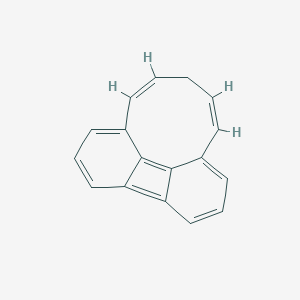

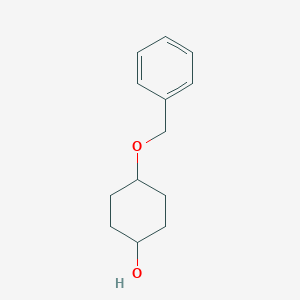

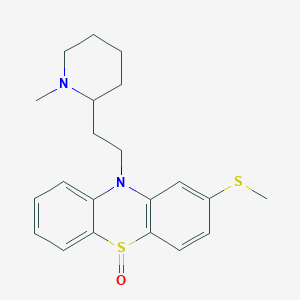

N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as 1,4-dideoxy-1,4-imino-L-xylitol, involves regioselective borane-reductive ring opening of benzylidene acetals catalyzed by metal trifluoromethanesulfonates, demonstrating the complexity and precision required in the synthetic processes of these iminosugars (Wang et al., 2002). Further, the concise and unambiguous syntheses of similar structures underscore the importance of precise methodology in achieving the desired compound configurations (Csíki & Fügedi, 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol" has been elucidated through various analytical techniques. These studies reveal the intricacies of their molecular frameworks, highlighting the significance of stereochemistry in determining their biological and chemical properties.

Chemical Reactions and Properties

Research into similar compounds has uncovered a range of chemical reactions they undergo, including iodocyclization, which can result in the unexpected formation of imino-heptitol derivatives. These reactions not only expand the understanding of the compound's reactivity but also its potential as a glycosidase inhibitor (Eniade & Martin, 2002).

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Self-Assembly

- Benzene-1,3,5-tricarboxamide derivatives , like the compound , show promise in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature drives applications in the biomedical field, highlighting the compound's potential in similar applications (Cantekin, T. D. de Greef, & A. Palmans, 2012).

Synthetic and Medicinal Chemistry

- 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives have been highlighted for their synthetic and pharmacological potential, including methods of synthesis, chemical transformations, and biological activity. This underscores the relevance of closely related sultone core compounds in constructing new molecular systems with attractive pharmacological properties (Halyna V. Hryhoriv, D. Lega, & L. A. Shemchuk, 2021).

Environmental and Analytical Applications

- Novel Brominated Flame Retardants (NBFRs) are increasingly studied for their occurrence in indoor air, dust, consumer goods, and food. The research on such compounds, which might share functional groups or applications with N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol, calls for more research on their environmental fate and toxicity, indicating the potential environmental relevance of the compound (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).

Propiedades

IUPAC Name |

(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c1-4-10-19(11-5-1)16-28-22-17-29-26(20-12-6-2-7-13-20)31-24(22)25-23(28)18-30-27(32-25)21-14-8-3-9-15-21/h1-15,22-27H,16-18H2/t22-,23-,24+,25+,26?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFUWIXEZSOGPO-CGUHHIJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]3[C@@H](N2CC4=CC=CC=C4)COC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449437 | |

| Record name | N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | |

CAS RN |

1144513-20-1 | |

| Record name | N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.